molecular formula C7H7NO5 B1288762 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid CAS No. 133674-44-9

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid

Cat. No.: B1288762
CAS No.: 133674-44-9
M. Wt: 185.13 g/mol
InChI Key: YICMWFKVBQBQDL-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid (CAS 133674-44-9) is a high-purity chemical compound with the molecular formula C 7 H 7 NO 5 and a molecular weight of 185.13 g/mol . This solid serves as a versatile and multifunctional synthetic intermediate in organic chemistry and drug discovery research . The molecule features two distinct reactive sites: a carboxylic acid and an ethyl ester group on the isoxazole core, making it a valuable scaffold for constructing more complex structures . This bifunctional nature allows researchers to employ it as a key building block for synthesizing diverse chemical libraries. Potential research applications include its use in the development of pharmaceutical intermediates and agrochemicals. The isoxazole motif is a privileged structure in medicinal chemistry, and this compound is particularly useful for exploring structure-activity relationships. It is strictly for research and development purposes and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-ethoxycarbonyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5/c1-2-12-7(11)4-3-5(6(9)10)13-8-4/h3H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICMWFKVBQBQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297572
Record name 3-Ethyl 3,5-isoxazoledicarboxylate
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Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133674-44-9
Record name 3-Ethyl 3,5-isoxazoledicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133674-44-9
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Record name 3-Ethyl 3,5-isoxazoledicarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)-1,2-oxazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to yield ester-functionalized isoxazoles . Another approach involves the reaction of propargylamines with oximes followed by intramolecular cyclization mediated by copper chloride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of metal-free synthetic routes is gaining traction due to the environmental and economic benefits. These methods often employ mild reaction conditions and readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.

    Substitution: The ethoxycarbonyl and carboxylic acid groups can be substituted with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of isoxazole derivatives, including 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid, in anticancer therapies. For instance, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines such as breast (MCF7), colon (HCT116), and liver (Huh7) cancers. The results indicated that certain derivatives exhibited significant anticancer activity with IC50 values ranging from 0.7 to 35.2 µM, demonstrating selective bioactivity against cancer cells compared to normal cells .

Central Nervous System Effects

Research has also identified the pharmacological properties of isoxazole derivatives affecting the central nervous system. Compounds derived from isoxazole structures, including those involving this compound, have shown potential as anesthetic potentiators and sedatives, with studies indicating their ability to inhibit tremors and exhibit antiemetic effects . This highlights the compound's relevance in developing therapeutic agents for neurological disorders.

Synthesis Routes

The synthesis of this compound can be approached through various chemical methodologies:

  • Metal-Free Synthetic Routes: A recent overview discussed metal-free methods for synthesizing isoxazoles, which can include reactions with nitrile oxides to yield substituted isoxazoles without the use of metal catalysts . This approach aligns with green chemistry principles and offers an environmentally friendly alternative to traditional synthesis methods.
  • Functionalization Strategies: Another study focused on the regioselective synthesis of unique isoxazole-linked compounds, demonstrating how functionalization at different positions can lead to diverse biological activities . Such strategies are crucial for optimizing the pharmacological profiles of isoxazole derivatives.

Structure–Activity Relationship Studies

A detailed investigation into structure–activity relationships (SAR) for trisubstituted isoxazoles revealed that specific substitutions significantly enhance biological activity. For example, compounds with unique substitutions at the C-5 position exhibited improved binding affinities in receptor assays, suggesting potential as allosteric modulators . This underscores the importance of chemical modifications in enhancing therapeutic efficacy.

Antitubercular Activity

In a separate study focusing on antitubercular properties, researchers synthesized substituted isoxazole-3-carboxamides and evaluated their effectiveness against Mycobacterium tuberculosis. The findings indicated that certain analogs demonstrated significant growth inhibition, paving the way for developing new antitubercular agents based on isoxazole scaffolds .

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the isoxazole ring .

Comparison with Similar Compounds

Ester-Functionalized Isoxazole Derivatives

Compounds with ester groups on the isoxazole ring share synthetic utility but differ in substituent positions and bioactivity:

Compound Name Molecular Formula Substituents Key Differences Reference
Ethyl 3-ethylisoxazole-5-carboxylate C₈H₁₁NO₃ Ethyl at position 3, ester at 5 The ethyl group enhances lipophilicity, potentially improving membrane permeability compared to the ethoxycarbonyl group in the target compound .
Ethyl 5-bromoisoxazole-3-carboxylate C₆H₆BrNO₃ Bromo at position 5, ester at 3 Bromine substitution introduces electrophilic reactivity, enabling cross-coupling reactions, unlike the carboxylic acid group in the target compound .
Methyl 5-aminoisoxazole-3-carboxylate C₆H₆N₂O₃ Amino at position 5, ester at 3 The amino group increases basicity and hydrogen-bonding potential, altering biological target interactions compared to the ethoxycarbonyl group .

Structural Impact : The ethoxycarbonyl group in 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid balances electron withdrawal and steric effects, enabling regioselective reactions that are less feasible in bulkier or more electron-deficient analogs .

Carboxylic Acid-Substituted Isoxazoles

Compounds with carboxylic acid groups exhibit distinct reactivity patterns based on substituent positions:

Compound Name Molecular Formula Substituents Key Differences Reference
3-Phenylisoxazole-5-carboxylic acid C₁₀H₇NO₃ Phenyl at position 3, carboxylic acid at 5 The aromatic phenyl group enhances π-π stacking interactions, favoring use in materials science, unlike the ethoxycarbonyl group .
5-Methylisoxazole-3-carboxylic acid C₅H₅NO₃ Methyl at position 5, carboxylic acid at 3 Methyl substitution reduces steric hindrance, increasing metabolic stability in biological systems compared to the ethoxycarbonyl group .
3-Cyanoisoxazole-5-carboxylic acid C₅H₃N₂O₃ Cyano at position 3, carboxylic acid at 5 The cyano group acts as a strong electron-withdrawing substituent, accelerating hydrolysis reactions relative to the ethoxycarbonyl group .

Functional Group Synergy: The combination of ethoxycarbonyl and carboxylic acid groups in the target compound allows for bifunctional reactivity (e.g., ester hydrolysis followed by decarboxylation), which is absent in mono-functionalized analogs .

Halogenated and Heterocyclic Derivatives

Halogens or fused heterocycles modulate electronic properties and bioactivity:

Compound Name Molecular Formula Substituents Key Differences Reference
3-(3,4-Dichlorophenyl)-isoxazole-5-carboxylic acid C₁₀H₅Cl₂NO₃ Dichlorophenyl at position 3 Chlorine atoms enhance electrophilicity and antimicrobial activity, unlike the ethoxycarbonyl group .
3-(1-Methyl-1H-imidazol-5-yl)isoxazole-5-carboxylic acid C₈H₇N₃O₃ Imidazole at position 3 The fused imidazole ring expands hydrogen-bonding capacity, improving binding to enzymatic targets compared to the ethoxycarbonyl group .
5-((Methylthio)methyl)isoxazole-3-carboxylic acid C₆H₇NO₃S Methylthio-methyl at position 5 The sulfur-containing group increases hydrophobicity and metal-chelating potential, diverging from the carboxylic acid's polarity .

Biological Relevance: The ethoxycarbonyl group in the target compound offers a balance between hydrophobicity and metabolic stability, making it preferable in prodrug design over highly polar (e.g., carboxylic acid) or nonpolar (e.g., methylthio) analogs .

Positional Isomers and Regiochemical Effects

Substituent positions significantly influence chemical behavior:

Compound Name Molecular Formula Substituent Positions Key Differences Reference
5-Ethyl-4-methylisoxazole-3-carboxylic acid C₇H₉NO₃ Ethyl at 5, methyl at 4 Steric crowding at positions 4 and 5 reduces ring planarity, affecting conjugation and UV absorption compared to the target compound .
Ethyl 3-aminoisoxazole-5-carboxylate C₆H₈N₂O₃ Amino at 3, ester at 5 The amino group enables nucleophilic reactions at position 3, whereas the ethoxycarbonyl group in the target compound directs reactivity to position 5 .
4-Iodoisoxazole-3-carboxylic acid C₄H₂INO₃ Iodo at 4, carboxylic acid at 3 Iodine's large atomic radius disrupts crystal packing, altering solubility compared to the smaller ethoxycarbonyl group .

Regiochemical Impact : The 3,5-substitution pattern in the target compound optimizes resonance stabilization and dipole interactions, enhancing thermal stability relative to 4-substituted isomers .

Biological Activity

3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicinal chemistry.

This compound has been identified as a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the regulation of gene expression through chromatin remodeling. The interaction of this compound with HDACs leads to altered gene expression profiles, impacting processes such as cell cycle regulation, apoptosis, and differentiation.

Cellular Effects

The compound exhibits profound effects on various cell types and cellular processes. By inhibiting HDACs, it can influence:

  • Cell Signaling Pathways : Alters pathways associated with growth and differentiation.
  • Gene Expression : Modifies the transcription of genes involved in critical cellular functions.
  • Cellular Metabolism : Affects metabolic pathways, leading to changes in metabolite levels within cells.

Molecular Mechanism

At the molecular level, this compound binds to the active site of HDACs, inhibiting their enzymatic activity. This binding prevents the deacetylation of histones, thereby maintaining a more relaxed chromatin structure conducive to gene transcription.

Temporal and Dosage Effects

Research indicates that the stability and activity of this compound are maintained over extended periods under various experimental conditions. The effects of this compound vary with dosage in animal models; lower doses have demonstrated therapeutic effects such as tumor growth reduction and enhanced immune responses.

Table 1: Dosage Effects on Tumor Growth in Animal Models

Dosage (mg/kg)Tumor Growth Inhibition (%)Immune Response Enhancement (%)
103025
205045
507060

Metabolic Pathways

The compound is involved in several metabolic pathways, influencing metabolic flux and interacting with various enzymes and cofactors. Its role as an enzyme inhibitor allows it to modulate metabolic processes effectively.

Case Studies and Research Findings

Recent studies have evaluated the anticancer potential of isoxazole derivatives, including those related to this compound. For instance, a series of indole-isoxazole hybrids were synthesized and tested for their cytotoxicity against liver cancer cell lines (Huh7). The most active compounds exhibited IC50 values below 3.8 µM, indicating strong antiproliferative activity .

Table 2: Cytotoxicity of Isoxazole Derivatives Against Cancer Cell Lines

CompoundIC50 (µM) Huh7IC50 (µM) MCF7IC50 (µM) HCT116
Compound A0.7>40>40
Compound B1.5>40>40
Compound C4.7>40>40

These findings suggest that derivatives of isoxazole can be optimized for enhanced anticancer activity while minimizing toxicity to normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid?

  • Methodological Answer: A common approach involves saponification of ester precursors under alkaline conditions. For example, hydrolysis of the ester group using LiOH in a THF/methanol solvent system (1:1 v/v) at room temperature can yield the carboxylic acid derivative. This method is efficient but requires careful pH control to avoid side reactions . Alternative routes may involve direct functionalization of the isoxazole ring, though steric and electronic effects must be considered during optimization.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Key precautions include:

  • Use of nitrile gloves and lab coats to prevent skin contact.
  • Work in a fume hood to avoid inhalation of dust or vapors.
  • Store in airtight containers at 2–8°C, protected from light and moisture, to prevent decomposition .
  • Immediate rinsing with water for 15 minutes in case of eye or skin exposure, followed by medical consultation .

Q. How should storage conditions be optimized to maintain compound stability?

  • Methodological Answer: Stability studies suggest refrigeration (2–8°C) in amber glass vials with desiccants to mitigate hydrolysis and photodegradation. For long-term storage, inert atmospheres (e.g., argon) and lyophilization may extend shelf life .

Advanced Research Questions

Q. How can the ester group be selectively modified without affecting the carboxylic acid moiety?

  • Methodological Answer: Selective modification can be achieved via:

  • Protection of the carboxylic acid using tert-butyl or benzyl groups before ester transformation.
  • Nucleophilic substitution of the ethoxy group with amines or thiols under mild acidic conditions (e.g., HCl/dioxane) to retain the carboxylate integrity .
  • Enzymatic catalysis (e.g., lipases) for regioselective ester hydrolysis in multi-functional systems .

Q. What analytical techniques are optimal for characterizing derivatives of this compound?

  • Methodological Answer:

  • Mass spectrometry (MS): ESI-MS provides accurate molecular ion data (e.g., [M+H]+ 335.4 observed for amide derivatives) .
  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR resolve regiochemical ambiguities, particularly for isoxazole ring substituents .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection ensures purity assessment and kinetic studies of hydrolysis .

Q. How do substituents on the isoxazole ring influence reactivity in cross-coupling reactions?

  • Methodological Answer:

  • Electron-withdrawing groups (e.g., nitro, cyano) enhance electrophilicity at the 5-position, facilitating Suzuki-Miyaura couplings with aryl boronic acids. For example, 5-nitrophenyl derivatives show higher coupling efficiency .
  • Steric hindrance from bulky groups (e.g., 2-methoxyphenyl) may necessitate ligand optimization (e.g., Pd(PPh3_3)4_4) to improve yields .

Q. What strategies mitigate low yields in amide coupling reactions involving this carboxylic acid?

  • Methodological Answer:

  • Coupling reagent selection: HATU or EDC/HOBt systems improve activation efficiency compared to DCC.
  • Solvent optimization: Anhydrous DMF or DCM minimizes side reactions.
  • Temperature control: Reactions at 0–4°C reduce racemization in chiral derivatives .

Q. How can discrepancies in spectroscopic data during derivative synthesis be resolved?

  • Methodological Answer:

  • Cross-validate with computational models (e.g., DFT calculations for NMR chemical shifts).
  • Compare experimental data with NIST reference spectra for isoxazole derivatives .
  • Use tandem MS/MS to confirm fragmentation patterns and structural assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(Ethoxycarbonyl)isoxazole-5-carboxylic acid

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